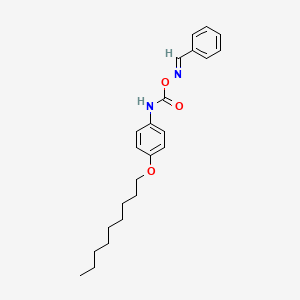
benzaldehyde O-4-(nonyloxy)phenylcarbamoyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde O-4-(nonyloxy)phenylcarbamoyl oxime is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzaldehyde moiety, a nonyloxy group, and a phenylcarbamoyl oxime group. It has been studied for its potential as a fatty acid amide hydrolase (FAAH) inhibitor, which could have implications in pain management and other therapeutic areas .
Preparation Methods
The synthesis of Benzaldehyde O-4-(nonyloxy)phenylcarbamoyl oxime typically involves multiple steps, starting with the preparation of the benzaldehyde derivative. The synthetic route may include the following steps:
Formation of the Benzaldehyde Derivative: This step involves the reaction of benzaldehyde with appropriate reagents to introduce the nonyloxy group.
Introduction of the Phenylcarbamoyl Group: The next step involves the reaction of the intermediate with phenyl isocyanate to form the phenylcarbamoyl derivative.
Oxime Formation: Finally, the oxime group is introduced by reacting the intermediate with hydroxylamine under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Benzaldehyde O-4-(nonyloxy)phenylcarbamoyl oxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The nonyloxy group can be substituted with other alkoxy groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzaldehyde O-4-(nonyloxy)phenylcarbamoyl oxime has been explored for various scientific research applications:
Medicinal Chemistry: As a potential FAAH inhibitor, it has been studied for its role in pain management and anti-inflammatory effects.
Biological Studies: It has been used in studies to understand the role of FAAH in various biological processes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde O-4-(nonyloxy)phenylcarbamoyl oxime involves its interaction with FAAH. By inhibiting FAAH, the compound prevents the breakdown of fatty acid amides, leading to increased levels of these signaling molecules. This can result in analgesic and anti-inflammatory effects. The molecular targets and pathways involved include the endocannabinoid system, where FAAH plays a crucial role .
Comparison with Similar Compounds
Benzaldehyde O-4-(nonyloxy)phenylcarbamoyl oxime can be compared with other FAAH inhibitors, such as:
URB597: Another well-known FAAH inhibitor with a different chemical structure.
PF-04457845: A potent and selective FAAH inhibitor used in clinical studies.
The uniqueness of this compound lies in its specific structural features, which may confer distinct pharmacological properties compared to other FAAH inhibitors .
Properties
Molecular Formula |
C23H30N2O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[(E)-benzylideneamino] N-(4-nonoxyphenyl)carbamate |
InChI |
InChI=1S/C23H30N2O3/c1-2-3-4-5-6-7-11-18-27-22-16-14-21(15-17-22)25-23(26)28-24-19-20-12-9-8-10-13-20/h8-10,12-17,19H,2-7,11,18H2,1H3,(H,25,26)/b24-19+ |
InChI Key |
GOOXRXVIMOMQCL-LYBHJNIJSA-N |
Isomeric SMILES |
CCCCCCCCCOC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















